molecular formula C19H22ClN5O4 B2373570 9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923469-83-4

9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2373570
CAS RN: 923469-83-4
M. Wt: 419.87
InChI Key: RBDPJFPVWAZRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClN5O4 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Advancements in Heterocyclic Chemistry

  • The compound is instrumental in the efficient synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines, which are significant in medicinal chemistry for their potential biological activities (Carvalho, Esperança, Esteves, & Proença, 2007).
  • It has been used in studying the crystal structure and biological activity of various pyrimidine derivatives, which can have implications in drug discovery (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).

Role in the Development of Antiviral Agents

  • Research includes its application in synthesizing acyclic nucleoside phosphonate analogues with potential antiviral activity, highlighting its importance in the field of antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Contribution to Organic Synthesis Techniques

  • This compound has been pivotal in creating novel methods for the synthesis of various organic structures, such as 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3H)-Diones, which are essential in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Exploration in Crystallography

  • Its derivatives have been explored in crystallography, providing insights into the molecular and crystal structures of related compounds, which is crucial for understanding chemical properties and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

properties

IUPAC Name

9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O4/c1-22-16-15(17(26)25(19(22)27)9-10-28-2)24-8-4-7-23(18(24)21-16)12-5-6-14(29-3)13(20)11-12/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDPJFPVWAZRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=C(C=C4)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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